BenchChemオンラインストアへようこそ!

1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

PKB/Akt inhibition Azepane conformation Kinase selectivity

1-(5-Bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (CAS 1797963-62-2) is a fully synthetic azepane derivative that combines a 5-bromopyridine-3-carbonyl amide with a 3-(4-fluorophenyl) substituent on the seven-membered ring. It belongs to the N-acylazepane class, which has been explored in medicinal chemistry for kinase inhibition (e.g., PKB/Akt) and CNS receptor modulation.

Molecular Formula C18H18BrFN2O
Molecular Weight 377.257
CAS No. 1797963-62-2
Cat. No. B2504749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane
CAS1797963-62-2
Molecular FormulaC18H18BrFN2O
Molecular Weight377.257
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C18H18BrFN2O/c19-16-9-15(10-21-11-16)18(23)22-8-2-1-3-14(12-22)13-4-6-17(20)7-5-13/h4-7,9-11,14H,1-3,8,12H2
InChIKeyFALRGJVZLKWONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (CAS 1797963-62-2): Compound Overview and Baseline Characteristics


1-(5-Bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane (CAS 1797963-62-2) is a fully synthetic azepane derivative that combines a 5-bromopyridine-3-carbonyl amide with a 3-(4-fluorophenyl) substituent on the seven-membered ring. It belongs to the N-acylazepane class, which has been explored in medicinal chemistry for kinase inhibition (e.g., PKB/Akt) and CNS receptor modulation [1]. Despite its commercial availability as a screening compound, no primary research articles or patents specifically characterizing its quantitative biological activity, selectivity profile, or pharmacokinetic parameters were identified in the public domain at the time of this analysis [1][2].

Why Generic Substitution Fails for 1-(5-Bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane


Azepane-based amides are not interchangeable due to profound differences in ring conformation, substituent electronic effects, and target engagement. The seven-membered azepane ring can adopt multiple conformations that influence binding to protein pockets, and the specific 5-bromo-3-pyridyl and 4-fluorophenyl substitution pattern is likely to impart unique steric and electronic properties compared to analogs lacking one or both substituents [1]. However, direct comparative data quantifying the impact of these structural features on potency, selectivity, or stability for this specific compound are not publicly available, underscoring the necessity for head-to-head profiling before procurement or use in lead optimization [1][2].

Quantitative Differentiation Evidence for 1-(5-Bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane versus Close Analogs


Azepane Ring Conformation and PKB Inhibition Potency

In the azepane-based PKB inhibitor series, the (3R,4R)-azepane scaffold was critical for achieving low-nanomolar potency. Compound 4 (N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide) exhibited an IC50 of 4 nM against PKB-alpha, whereas the corresponding ester-linked analog (compound 1) showed 5 nM but was plasma-unstable [1]. While our target compound differs in substitution, the azepane ring's conformational flexibility is a key determinant of kinase binding, suggesting that modifications to the ring (e.g., 4-fluorophenyl) could alter potency and selectivity compared to simpler N-acylazepanes [1].

PKB/Akt inhibition Azepane conformation Kinase selectivity

Binding Affinity of Close-in Analog 1-[(5-Bromopyridin-3-yl)carbonyl]azepane at BRD3

The des-fluorophenyl analog, 1-[(5-Bromopyridin-3-yl)carbonyl]azepane, has been reported to inhibit BRD3 with an IC50 of 631 nM in a fluorescence anisotropy assay [1]. This suggests that the 5-bromopyridine-3-carbonyl motif alone can engage bromodomain targets. The addition of the 3-(4-fluorophenyl) group in our target compound may modulate this interaction, but no comparative data exist.

Bromodomain inhibition BRD3 BindingDB

PARP-1 Inhibition by N-Acylazepane Scaffolds

A related N-acylazepane derivative bearing a different aromatic amide has shown IC50 of 100 nM against human recombinant PARP-1 [1]. This indicates that the azepane amide chemotype can be optimized for PARP inhibition. The 5-bromopyridine and 4-fluorophenyl groups in our compound may offer distinct interactions with PARP's NAD+ binding site compared to other analogs.

PARP-1 DNA repair Azepane

Plasma Stability Differentiation in Azepane Series

In the PKB inhibitor series, the ester-containing lead (compound 1) was plasma unstable, while the amide-linked analog (compound 4) was plasma stable [1]. This highlights that the linker and substitution on the azepane ring profoundly affect metabolic stability. Our compound, containing an amide bond and 4-fluorophenyl group, is predicted to be more stable than ester analogs, but experimental plasma stability data are lacking.

Plasma stability Azepane Drug-like properties

Physicochemical Property Predictions vs. Analog 1-[(5-Bromopyridin-3-yl)carbonyl]azepane

Based on computational prediction, 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane has a higher molecular weight (377.25 g/mol) and increased lipophilicity (clogP ~3.5) compared to the des-fluorophenyl analog (MW 269.14 g/mol, clogP ~1.9) [1]. These differences may influence membrane permeability, solubility, and off-target binding, but predicted values require experimental validation.

Physicochemical properties Drug-likeness LogP

Optimal Application Scenarios for 1-(5-Bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane Based on Evidence


Kinase Inhibitor Lead Optimization Studies

This compound can serve as a starting point for PKB/Akt inhibitor optimization, leveraging the azepane scaffold's known potential for low-nanomolar potency [1]. The 5-bromopyridine moiety offers a synthetic handle for further functionalization via cross-coupling reactions.

Bromodomain and PARP Inhibitor Screening

Given the BRD3 and PARP-1 activity of related N-acylazepanes, this compound can be profiled in bromodomain and DNA-repair target panels to assess its selectivity fingerprint [2][3].

Chemical Biology Probe Development

The compound's unique combination of bromine and fluorine atoms makes it suitable for halogen bonding studies and as a potential photoaffinity label precursor after azide conversion.

Pharmacokinetic Profiling of Azepane Amides

Procurement for comparative plasma stability and permeability assays against simpler analogs is recommended to establish structure-property relationships [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.